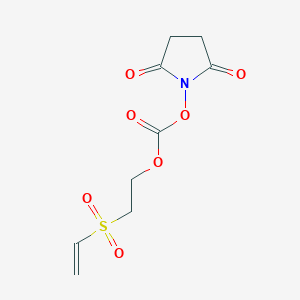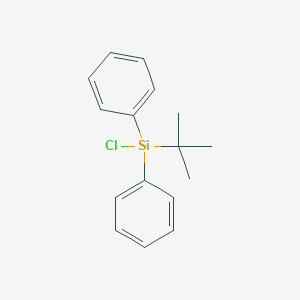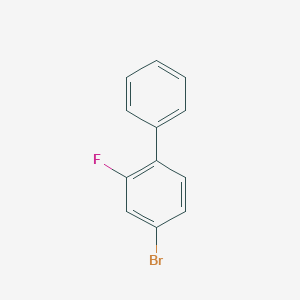
4-Bromo-2-fluorobiphenyl
Übersicht
Beschreibung
4-Bromo-2-fluorobiphenyl is a compound with the molecular formula C12H8BrF . It is used as an intermediate in the preparation of non-steroidal anti-inflammatory drugs as well as other bio-active compounds .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluorobiphenyl can be achieved by a Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorobiphenyl consists of a biphenyl core with a bromine atom substituted at the 4th position and a fluorine atom at the 2nd position . The average mass of the molecule is 251.094 Da .Physical And Chemical Properties Analysis
4-Bromo-2-fluorobiphenyl is a solid at 20°C . It has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-2-fluorobiphenyl is a valuable intermediate in organic synthesis. It’s used in the preparation of various biaryl structures through cross-coupling reactions like the Suzuki reaction . These biaryl compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex and stable ring structures.
Pharmaceutical Industry
In the pharmaceutical sector, 4-Bromo-2-fluorobiphenyl serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules . Its halogenated structure allows for further functionalization, leading to a wide range of therapeutic agents.
Material Science
This compound finds applications in material science, particularly in the development of liquid crystals and organic semiconductors . The presence of bromine and fluorine atoms in the compound facilitates the formation of liquid crystalline phases, which are essential for display technologies.
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-fluorobiphenyl can be used as a standard or reference compound in various chromatographic and spectroscopic methods . Its unique molecular signature helps in the accurate identification and quantification of complex mixtures.
Environmental Science
The environmental applications of 4-Bromo-2-fluorobiphenyl include its role in the study of soil remediation processes. Research has shown its involvement in the starch-enhanced degradation of high molecular weight polycyclic aromatic hydrocarbons (PAHs) by certain fungal species .
Biochemistry Research
In biochemistry research, 4-Bromo-2-fluorobiphenyl is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated organic compounds . Its incorporation into biomolecules can be monitored to understand the biochemical transformations it undergoes.
Safety and Hazards
Wirkmechanismus
Target of Action
It is often used as an intermediate in the synthesis of various bioactive compounds .
Mode of Action
As an intermediate, its role would typically involve participating in chemical reactions to form more complex structures, potentially contributing to the bioactivity of the final compound .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-2-fluorobiphenyl is currently unavailable
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRNHWBOBYFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194433 | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobiphenyl | |
CAS RN |
41604-19-7 | |
| Record name | 4-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041604197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes for producing 4-Bromo-2-fluorobiphenyl?
A1: Two main synthetic approaches stand out:
- One-Pot Method: This method utilizes 4-bromo-2-fluoroaniline bromate as the starting material and proceeds through diazotization and coupling reactions []. This approach offers cost advantages by employing a composite acid instead of trichloroacetic acid, though with a slight reduction in yield.
- Suzuki Coupling Reaction: This method leverages palladium catalysis (Pd(PPh3)4) with phenylboronic acid and 2-fluoro-4-bromo-iodobenzene as starting materials []. Careful control of reaction conditions is crucial to minimize by-product formation, such as boric acid self-coupling and terphenyl generation.
Q2: What is the role of 4-Bromo-2-fluorobiphenyl in pharmaceutical synthesis?
A2: 4-Bromo-2-fluorobiphenyl is a crucial intermediate in synthesizing (S)-flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) []. Its structure serves as a scaffold for introducing chirality and further functional groups to achieve the desired pharmacological properties of (S)-flurbiprofen.
Q3: How does the synthesis of 2-fluoro-5-bromoxynil utilize 4-Bromo-2-fluorobiphenyl?
A3: 4-Bromo-2-fluorobiphenyl serves as the starting point for a three-step synthesis of 2-fluoro-5-bromoxynil, another important pharmaceutical intermediate []. The synthesis involves bromination, cyanidation using the less toxic cuprous cyanide, and a final bromination step employing environmentally friendly reagents like NBS and dibromohydantoin.
Q4: What analytical techniques are used to characterize 4-Bromo-2-fluorobiphenyl?
A4: Researchers employ a combination of techniques to confirm the identity and purity of synthesized 4-Bromo-2-fluorobiphenyl. These include:
- 1H NMR (Nuclear Magnetic Resonance) spectroscopy: This method provides information about the hydrogen atoms' environment within the molecule, helping to confirm its structure [].
- IR (Infrared) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation [].
- GC-MS (Gas Chromatography-Mass Spectrometry): This method separates and identifies components of a mixture based on their volatility and mass-to-charge ratio, providing confirmation of the compound's identity and purity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


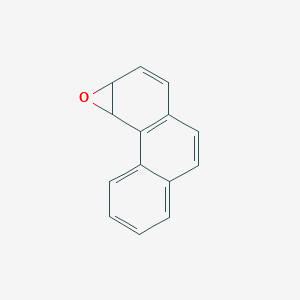
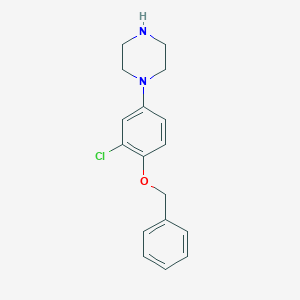
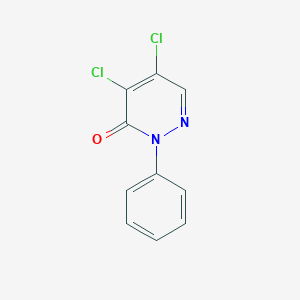


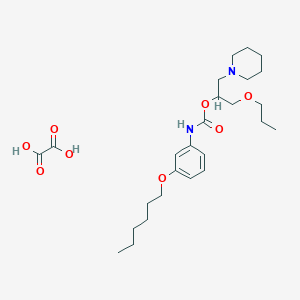
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
